2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
Description
The compound 2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring and a tetrahydroquinoline-ethylamine side chain. Its structure comprises:
- Benzamide core: A 2-methoxybenzoyl group linked to an ethylamine moiety.
- Side chain: A 1-propyl-substituted tetrahydroquinoline ring system at the 6-position of the ethylamine.
Its design likely aims to modulate physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) for applications in medicinal chemistry or catalysis .
Properties
IUPAC Name |
2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-14-24-15-6-7-18-16-17(10-11-20(18)24)12-13-23-22(25)19-8-4-5-9-21(19)26-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCQGNIXPKQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a benzamide backbone with several derivatives reported in the literature. Key structural variations and their implications are summarized below:
Key Observations:
The tetrahydroquinoline moiety introduces a bicyclic system, increasing molecular rigidity and lipophilicity relative to simpler aryl groups in Rip-B or Rip-D. This could enhance membrane permeability in biological systems.
Synthetic Accessibility: Rip-B and Rip-D were synthesized via amine-acid chloride coupling or transesterification, yielding 34–80%.
Functional Group Compatibility :
Physicochemical and Spectral Data (Inferred)
While NMR or mass spectrometry data for the target compound are unavailable, comparisons with analogs suggest:
- ¹H NMR: The tetrahydroquinoline protons (δ 1.2–3.5 ppm) and methoxy singlet (δ ~3.8 ppm) would dominate, distinct from Rip-B’s dimethoxy signals (δ 3.7–3.9 ppm) .
- Lipophilicity (logP): The propyl-tetrahydroquinoline group likely increases logP compared to Rip-B (logP ~2.5), aligning with drug-like properties.
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